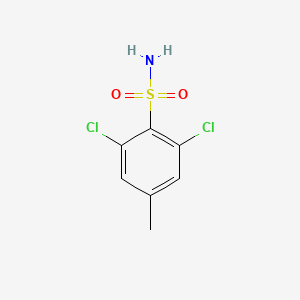

2,6-Dichloro-4-methylbenzenesulfonamide

描述

2,6-Dichloro-4-methylbenzenesulfonamide is a substituted benzenesulfonamide characterized by a sulfonamide functional group (-SO₂NH₂) attached to a benzene ring substituted with two chlorine atoms at the 2- and 6-positions and a methyl group at the 4-position. This compound is of interest in medicinal and agrochemical research due to the bioactivity of sulfonamides, which often exhibit antibacterial, antifungal, or enzyme-inhibitory properties. Its molecular formula is C₇H₇Cl₂NO₂S, with a molecular weight of 264.13 g/mol.

属性

分子式 |

C7H7Cl2NO2S |

|---|---|

分子量 |

240.11 g/mol |

IUPAC 名称 |

2,6-dichloro-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |

InChI 键 |

HVQNJYKQZPOELN-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-methylbenzene-1-sulfonamide typically involves the chlorination of 4-methylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

In an industrial setting, the production of 2,6-dichloro-4-methylbenzene-1-sulfonamide may involve large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.

化学反应分析

Types of Reactions

2,6-Dichloro-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

Oxidation: Formation of 2,6-dichloro-4-methylbenzoic acid or 2,6-dichloro-4-methylbenzaldehyde.

Reduction: Formation of 2,6-dichloro-4-methylbenzenamine.

科学研究应用

2,6-Dichloro-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2,6-dichloro-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms and methyl group contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

Due to the absence of comparative data in the provided evidence, the following analysis is generalized based on sulfonamide chemistry:

Key Structural and Functional Differences

| Compound | Substituents | Functional Groups | Typical Applications |

|---|---|---|---|

| 2,6-Dichloro-4-methylbenzenesulfonamide | 2-Cl, 6-Cl, 4-CH₃ | Sulfonamide (-SO₂NH₂) | Enzyme inhibition, antimicrobial |

| 4-Aminobenzenesulfonamide (Sulfanilamide) | 4-NH₂ | Sulfonamide (-SO₂NH₂) | Antibacterial agent |

| 5-Chloro-2-methylbenzenesulfonamide | 5-Cl, 2-CH₃ | Sulfonamide (-SO₂NH₂) | Diuretic, carbonic anhydrase inhibition |

| 2,4,6-Trichlorobenzenesulfonamide | 2-Cl, 4-Cl, 6-Cl | Sulfonamide (-SO₂NH₂) | Herbicide intermediate |

Research Findings (Generalized)

Bioactivity: The 2,6-dichloro-4-methyl substitution enhances steric hindrance and electron-withdrawing effects compared to simpler sulfonamides like sulfanilamide. This can improve binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) but may reduce solubility. In contrast, 4-aminobenzenesulfonamide (sulfanilamide) lacks halogen substituents, making it less lipophilic but more water-soluble, a key factor in its historical use as an antibiotic.

Thermodynamic Stability: Chlorine atoms at the 2- and 6-positions increase the compound’s stability against electrophilic substitution reactions compared to non-halogenated analogs.

Synthetic Challenges: The dichloro-methyl substitution pattern requires precise regioselective synthesis, unlike monosubstituted sulfonamides.

Limitations of Available Evidence

This highlights a critical gap in the evidence for constructing an authoritative comparison. Future studies should focus on:

- Spectroscopic (NMR, IR) and crystallographic data for structural elucidation.

- Comparative bioactivity assays against sulfonamide analogs.

生物活性

2,6-Dichloro-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2,6-Dichloro-4-methylbenzenesulfonamide is characterized by the following structural features:

- Sulfonamide Group : Contributes to its biological activity through interactions with various enzymes and receptors.

- Chlorine Substituents : The presence of chlorine atoms at the 2 and 6 positions on the benzene ring may enhance its lipophilicity and binding affinity to target proteins.

- Methyl Group : The methyl group at the 4 position can influence the compound's steric and electronic properties.

The mechanism of action for 2,6-Dichloro-4-methylbenzenesulfonamide primarily involves:

- Enzyme Inhibition : It interacts with specific enzymes by forming hydrogen bonds with active site residues, inhibiting their activity. This is a common feature among sulfonamides, which often act as competitive inhibitors.

- Target Selectivity : The compound's unique structure may allow for selective binding to certain molecular targets, enhancing its therapeutic potential against specific diseases.

Anticancer Properties

Recent studies have indicated that derivatives of benzenesulfonamide, including 2,6-Dichloro-4-methylbenzenesulfonamide, exhibit significant anticancer activity. For instance:

- In Vitro Studies : Research has shown that compounds derived from similar structures can induce apoptosis in various cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent anticancer effects .

Cardiovascular Effects

Another area of interest is the cardiovascular effects of this compound:

- Perfusion Pressure Studies : A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamide derivatives could significantly decrease perfusion pressure and coronary resistance. This effect was attributed to the inhibition of calcium channels, suggesting potential therapeutic applications in cardiovascular diseases .

Case Studies

- Anticancer Activity Assessment :

-

Cardiovascular Function Analysis :

- In a controlled experiment on isolated rat hearts, it was found that 4-(2-aminoethyl)benzenesulfonamide reduced perfusion pressure more effectively than other tested sulfonamide derivatives. Theoretical docking studies suggested that this compound interacts with specific amino acid residues in calcium channels, supporting its role as a negative inotropic agent .

Table 1: Summary of Biological Activities

| Compound | Biological Activity | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 2,6-Dichloro-4-methylbenzenesulfonamide | Anticancer (HeLa) | 0.89 | Apoptosis induction |

| 2,6-Dichloro-4-methylbenzenesulfonamide | Cardiovascular (Perfusion Pressure) | N/A | Calcium channel inhibition |

Table 2: Comparison of Sulfonamide Derivatives

| Compound Name | Chlorine Substituents | Methyl Group | Biological Activity |

|---|---|---|---|

| 2,6-Dichloro-4-methylbenzenesulfonamide | Yes | Yes | Anticancer |

| 4-(2-aminoethyl)-benzenesulfonamide | No | No | Cardiovascular |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。